molecular formula C26H27F3N2O2S2 B11637420 2,7,7-Trimethyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-N-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide CAS No. 441783-78-4

2,7,7-Trimethyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-N-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B11637420
CAS No.: 441783-78-4
M. Wt: 520.6 g/mol
InChI Key: ORIJFVGZWBZVCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7,7-Trimethyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-N-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of hexahydroquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7,7-Trimethyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-N-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. The key steps may include:

    Formation of the hexahydroquinoline core: This can be achieved through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate.

    Introduction of the thiophene ring: This step may involve the use of a thiophene derivative and appropriate coupling reactions.

    Functional group modifications: Various functional groups such as methyl, methylthio, and trifluoromethyl groups are introduced using specific reagents and conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic routes to improve yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

2,7,7-Trimethyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-N-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce ketones and other functional groups to alcohols or alkanes.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biology, this compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. These activities can be explored through in vitro and in vivo studies.

Medicine

In medicine, this compound may serve as a lead compound for the development of new drugs. Its potential therapeutic effects can be investigated through preclinical and clinical trials.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,7,7-Trimethyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-N-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hexahydroquinoline derivatives, such as:

  • 2,7,7-Trimethyl-4-(2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
  • 2,7,7-Trimethyl-4-(3-thienyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Uniqueness

The uniqueness of 2,7,7-Trimethyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-N-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide lies in its specific functional groups and their arrangement. These features may confer unique biological activities and chemical properties, making it a valuable compound for research and development.

Properties

CAS No.

441783-78-4

Molecular Formula

C26H27F3N2O2S2

Molecular Weight

520.6 g/mol

IUPAC Name

2,7,7-trimethyl-4-(5-methyl-2-methylsulfanylthiophen-3-yl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C26H27F3N2O2S2/c1-13-9-17(24(34-5)35-13)21-20(14(2)30-18-11-25(3,4)12-19(32)22(18)21)23(33)31-16-8-6-7-15(10-16)26(27,28)29/h6-10,21,30H,11-12H2,1-5H3,(H,31,33)

InChI Key

ORIJFVGZWBZVCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)SC)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)NC4=CC=CC(=C4)C(F)(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.